tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate
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Description
Tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate is a useful research compound. Its molecular formula is C16H19F2NO4 and its molecular weight is 327.328. The purity is usually 95%.
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Biological Activity
tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate, identified by its CAS number 1456616-43-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C16H19F2NO4
- Molecular Weight : 327.33 g/mol
- IUPAC Name : this compound
The compound features a tetrahydropyran ring substituted with a difluorophenyl group and a carbamate moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-difluorobenzoyl chloride with appropriate amines under controlled conditions to yield the desired carbamate derivative .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted the efficacy of related compounds against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds demonstrated low minimum inhibitory concentrations (MICs), comparable to established antibiotics like vancomycin .
The proposed mechanism of action for compounds in this class involves the depolarization of bacterial membranes, leading to a loss of membrane potential and subsequent bacterial cell death. This mechanism highlights the potential for developing new antibacterial agents that can overcome existing antibiotic resistance .
Case Studies
-
Case Study on Antibacterial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against multidrug-resistant strains. The compound was tested against various clinical isolates and displayed potent activity at concentrations as low as 0.78 μg/mL .
Bacterial Strain MIC (μg/mL) Activity Level MRSA 1.56 High VREfm 3.12 High Staphylococcus epidermidis 6.25 Moderate - Toxicity Assessment : Toxicological evaluations reveal that while exhibiting antimicrobial properties, the compound shows selective toxicity towards bacterial cells over mammalian cells, indicating a favorable safety profile for therapeutic applications .
Properties
IUPAC Name |
tert-butyl N-[(2R,3R)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCULXVRRSCLLI-ZIAGYGMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)COC1C2=C(C=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(=O)CO[C@@H]1C2=C(C=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110699 |
Source
|
Record name | Carbamic acid, N-[(2R,3R)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301110699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1456616-43-5 |
Source
|
Record name | Carbamic acid, N-[(2R,3R)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1456616-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(2R,3R)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301110699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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